1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol
Overview
Description
1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol is a fluorinated organic compound known for its unique chemical properties. It is derived from hexafluoroacetylacetone through hydration. This compound is notable for its high stability and reactivity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol is synthesized by the hydration of hexafluoroacetylacetone. The reaction typically involves the addition of water to hexafluoroacetylacetone under controlled conditions to yield the desired tetraol .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydration processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and precise temperature control to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated ketones or acids.
Reduction: Reduction reactions can convert the tetraol into other fluorinated alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated derivatives, such as fluorinated ketones, acids, alcohols, and hydrocarbons .
Scientific Research Applications
1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol has a wide range of applications in scientific research:
Chemistry: It is used as a chelating ligand in coordination chemistry, forming stable complexes with various metal ions.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism by which 1,1,1,5,5,5-hexafluoropentane-2,2,4,4-tetraol exerts its effects involves its ability to form stable complexes with metal ions. This chelation process is facilitated by the presence of multiple hydroxyl groups and fluorine atoms, which enhance the compound’s binding affinity and stability. The molecular targets include various metal ions, and the pathways involved are primarily related to coordination chemistry .
Comparison with Similar Compounds
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: This compound is a precursor to 1,1,1,5,5,5-hexafluoropentane-2,2,4,4-tetraol and shares similar fluorinated properties.
Hexafluoroacetylacetone: Another related compound, known for its use in metal chelation and as a precursor in various chemical reactions.
Uniqueness: this compound is unique due to its multiple hydroxyl groups and high fluorine content, which confer exceptional stability and reactivity. These properties make it particularly valuable in applications requiring robust and versatile chemical behavior .
Properties
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,2,4,4-tetrol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O4/c6-4(7,8)2(12,13)1-3(14,15)5(9,10)11/h12-15H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMWYBPDQWRVHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(O)O)C(C(F)(F)F)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66922-83-6, 428-75-1 | |
Record name | 1,1,1,5,5,5-Hexafluoropentane-2,2,4,4-tetraol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066922836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1,5,5,5-Hexafluoro-2,2,4,4-pentanetetrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.